molecular formula C23H20ClFN2OS B11509070 5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole

5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole

Cat. No.: B11509070
M. Wt: 426.9 g/mol
InChI Key: KDMWHMWIHMSLIM-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with various functional groups such as chloro, fluoro, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Chloro Group: Chlorination of the benzimidazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Addition of the Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In the context of its potential anticancer properties, the compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Shares similar structural features but differs in the core structure and functional groups.

    5-Chloro-2-fluoro-4-methoxyphenylboronic acid: Contains similar substituents but belongs to a different chemical class.

Uniqueness

5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole is unique due to its specific combination of functional groups and the benzimidazole core, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H20ClFN2OS

Molecular Weight

426.9 g/mol

IUPAC Name

5-chloro-2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1-(1-phenylethyl)benzimidazole

InChI

InChI=1S/C23H20ClFN2OS/c1-15(17-6-4-3-5-7-17)27-21-10-9-18(24)13-20(21)26-23(27)29-14-16-8-11-22(28-2)19(25)12-16/h3-13,15H,14H2,1-2H3

InChI Key

KDMWHMWIHMSLIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)N=C2SCC4=CC(=C(C=C4)OC)F

Origin of Product

United States

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